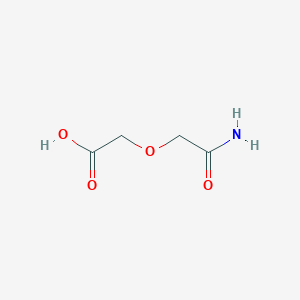

(2-氨基-2-氧代乙氧基)乙酸

描述

The compound (2-Amino-2-oxoethoxy)acetic acid, while not directly studied in the provided papers, is related to the class of compounds that include various substituted acetic acids. These compounds are characterized by their acetic acid moiety and additional functional groups that confer unique properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, as seen in the synthesis of trans-2-(2'-aminocyclohexyloxy)acetic acid from trans-2-(2'-azidocyclohexyloxy)acetic acid, which was then further functionalized . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid . These methods suggest that the synthesis of (2-Amino-2-oxoethoxy)acetic acid could potentially be carried out through similar acylation and functionalization strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2-Amino-2-oxoethoxy)acetic acid has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure and vibrational properties of a dipeptide containing an acetic acid moiety were studied using Density Functional Theory (DFT) and vibrational spectroscopy . The molecular structure of another compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was elucidated by X-ray diffraction and quantum chemical calculations . These studies highlight the importance of theoretical and experimental methods in understanding the molecular structure of acetic acid derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetic acid derivatives can be inferred from the synthesis and functionalization reactions they undergo. For example, the hydrochloride of trans-2-(2'-aminocyclohexyloxy)acetic acid was acylated to yield various compounds, demonstrating the reactivity of the amino group . The triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid were synthesized, indicating the ability of the acetic acid moiety to form coordination compounds . These reactions provide insight into the potential reactivity of (2-Amino-2-oxoethoxy)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be diverse. The crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid revealed intermolecular hydrogen bonding, forming a one-dimensional chain structure . The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid showed the presence of a moderately strong O-H...O hydrogen bond, which influences the charge distribution and intermolecular interactions in the solid state . These findings suggest that (2-Amino-2-oxoethoxy)acetic acid may also exhibit specific intermolecular interactions and hydrogen bonding patterns that affect its physical state and properties.

科学研究应用

新型化合物的合成

- (2-氨基-2-氧代乙氧基)乙酸衍生物用于合成新型化合物。例如,尹淑梅 (2006) 通过在特定条件下将 (2-氨基-2-氧代乙氧基)乙酸的衍生物与其他化学物质缩合,合成了 2-(2-氨基-4-噻唑基)-2-[[(Z)-(叔丁氧羰基)甲氧基]亚氨基]-乙酸 2-苯并噻唑基硫酯 (尹淑梅,2006).

生化研究

- 这种化学物质用于生化研究,例如 C. R. Hood 和 A. Randall (2001) 的研究,其中涉及各种挥发性脂肪酸和氨基酸对展示增强生物除磷能力的顺序批次反应器种群的影响 (Hood 和 Randall,2001).

植物中乙烯形成的抑制

- 氨基氧乙酸的衍生物,在结构上与 (2-氨基-2-氧代乙氧基)乙酸相关,已经过测试,以了解其抑制高等植物中乙烯形成的能力,如 J. Kirchner 等人 (1993) 所述。这种抑制可以延迟油菜、大麦和康乃馨花等植物的衰老 (Kirchner 等人,1993).

药物研究

- 在制药工业中,(2-氨基-2-氧代乙氧基)乙酸的衍生物用于合成各种化合物。例如,M. Ikram 等人 (2015) 对一种新型氨基酸轴承席夫碱配体的过渡金属配合物的合成、表征、抗氧化和选择性黄嘌呤氧化酶抑制研究进行了研究 (Ikram 等人,2015).

固相肽合成

- 该化合物在肽合成中具有应用,如 Nikos Zinieris 等人 (2006) 的研究所示,其中使用 2-[2-(2-氨基乙基氨基)-2-氧代乙氧基]乙酸制备了与环境和微环境模型相关的树脂类型 (Zinieris 等人,2006).

环境研究

- 它在环境研究中也很重要。例如,A. Khan 和 T. Akhtar (2011) 研究了 2,4,5-三氯苯氧基乙酸(一种在结构上与 (2-氨基-2-氧代乙氧基)乙酸相似的化合物)在聚邻甲苯胺 Zr(IV) 磷酸盐表面的吸附行为 (Khan 和 Akhtar,2011).

化学分析和结构研究

- 该化合物及其衍生物用于结构和化学分析。例如,C. Bell 和 D. Dhas (2019) 的研究涉及与 (2-氨基-2-氧代乙氧基)乙酸相关的化合物 [(4-羟基苯基)氨基](氧代)乙酸的振动光谱分析和量子化学计算 (Bell 和 Dhas,2019).

作用机制

Target of Action

The primary targets of (2-Amino-2-oxoethoxy)acetic acid are currently unknown. This compound is a derivative of carboxylic acid and can be used as an organic reagent . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Amino-2-oxoethoxy)acetic acid are not well-studied. Its bioavailability, rate of absorption, distribution in the body, metabolism, and excretion patterns remain unknown. It’s worth noting that the compound is a solid at room temperature and slightly soluble in DMSO and methanol , which could influence its absorption and distribution.

安全和危害

属性

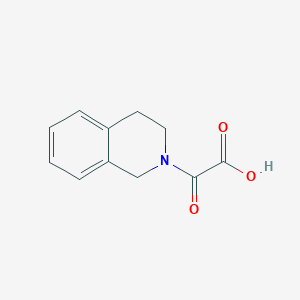

IUPAC Name |

2-(2-amino-2-oxoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZVQGYKIVWFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399340 | |

| Record name | (2-amino-2-oxoethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-2-oxoethoxy)acetic acid | |

CAS RN |

22064-40-0 | |

| Record name | (2-amino-2-oxoethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)